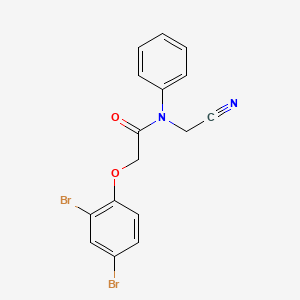

![molecular formula C19H17F3N2O2S B2488885 N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105198-84-2](/img/structure/B2488885.png)

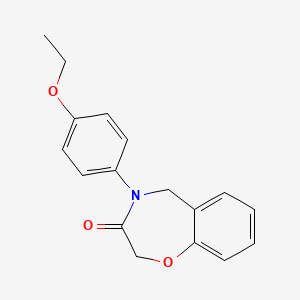

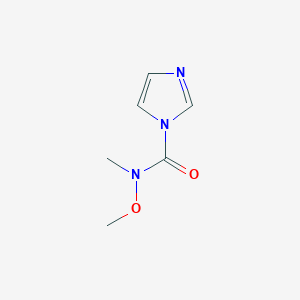

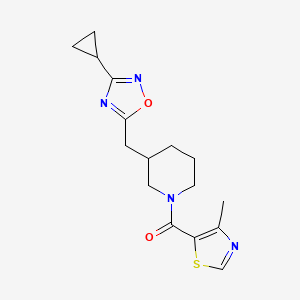

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide" involves several steps, including condensation, cyclization, and sometimes ring expansion processes. Gupta and Wagh (2006) detailed the synthesis of similar N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol (Gupta & Wagh, 2006). Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides through a process involving the dihydropyrazolobenzothiazine ring system (Ahmad et al., 2012).

Molecular Structure Analysis

Structural analysis of molecules closely related to the compound often involves X-ray crystallography and NMR spectroscopy. Yu et al. (2014) confirmed the structures of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)acetamide derivatives via single-crystal X-ray diffraction and NMR analyses (Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving compounds like "N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide" are diverse and can include condensation reactions, cyclizations, and others that lead to various derivatives with potential biological activities. Ahmad et al. (2010) synthesized a series of compounds starting from saccharine that exhibited antioxidant and antibacterial activities (Ahmad et al., 2010).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of compounds under various conditions. Bunev et al. (2013) discussed the crystalline structure and physical properties of a related compound, highlighting the importance of intermolecular interactions in determining these properties (Bunev et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and pKa values, are vital for predicting the behavior of compounds in chemical reactions and biological systems. Duran and Canbaz (2013) determined the acidity constants of newly synthesized acetamide derivatives, providing insight into their chemical behavior (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Antifungal Activity : A study by Gupta and Wagh (2006) described the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, which were tested for their antifungal properties against various fungi. Some compounds showed appreciable antifungal activity, highlighting their potential in antifungal drug development Gupta & Wagh, 2006.

PET Imaging Ligand : Mey et al. (2005) synthesized and evaluated N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([11C]R116301) as a potential PET ligand for central neurokinin(1) (NK1) receptors. This compound showed promise for visualizing NK1 receptors in vivo, which could be beneficial for neurological research Mey et al., 2005.

Antioxidant Studies : Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. Many compounds demonstrated moderate to significant radical scavenging activity, suggesting their potential use in developing antioxidant therapies Ahmad et al., 2012.

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S/c1-10-5-11(2)7-13(6-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)3-4-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDXPUAHZCHVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)